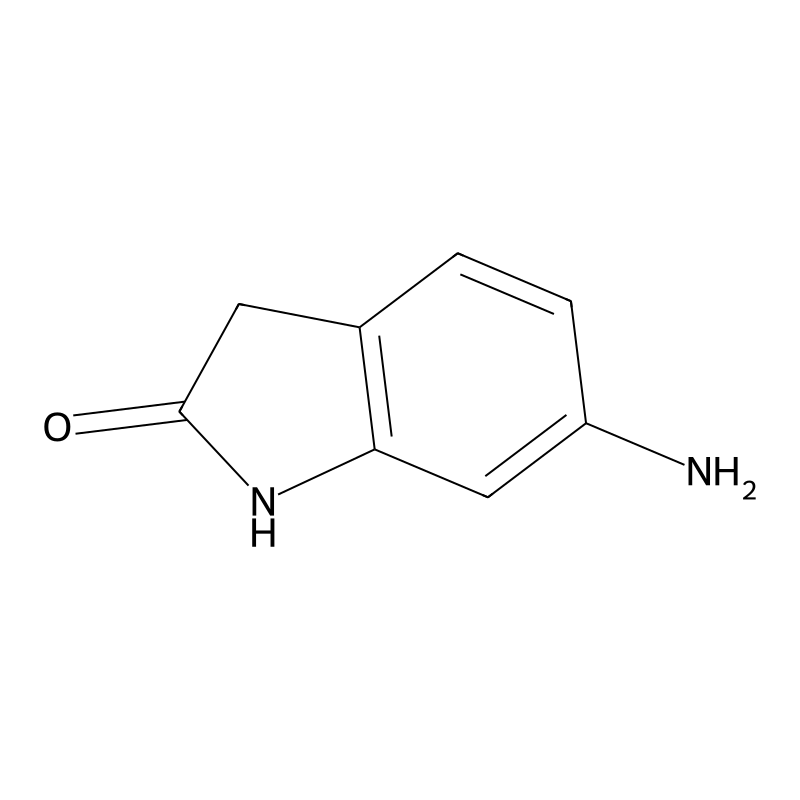

6-Aminoindolin-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Introduction to the Indolin-2-one Core

The indolin-2-one core (also known as oxindole) is widely recognized as a privileged structure in the design of antitumor agents, especially for inhibiting protein tyrosine kinases (PTKs) [1] [2].

- Key Features: This scaffold is a versatile pharmacophore that can be strategically substituted at various positions to modulate potency, selectivity, and physicochemical properties.

- Clinical Relevance: Several indolin-2-one derivatives, such as Sunitinib and Toceranib phosphate, have been approved as drugs, while others have been investigated in clinical or preclinical studies [1].

- Configuration Matters: The stereochemistry of substituents at the 3-position of the core is critical. The Z-configuration is often associated with selectivity for kinases like FGFR and VEGFR, while the E-configuration can show potency against other kinases like EGFR [2].

The following diagram illustrates the core structure and its key substitution sites that are exploited for drug design.

Diagram 1: The indolin-2-one core and its key modification sites for drug design.

Synthesis and Experimental Protocols

The synthesis of indolin-2-one derivatives often involves functionalizing a pre-existing indolin-2-one core. Two common strategies are the molecular dissection of complex structures like indirubin and the direct condensation of intermediates.

Molecular Dissection of Indirubin

This design strategy involves deconstructing the natural product indirubin to create simpler, more drug-like indolin-2-one derivatives [1]. The synthesis proceeds via two main series, as outlined in the workflow below.

Diagram 2: Workflow for designing and synthesizing indolin-2-ones via molecular dissection.

Condensation Protocol for 3,3-Disubstituted Oxindoles

A practical and high-yielding method for synthesizing complex 3,3-di(indolyl)indolin-2-ones involves a copper-catalyzed bis-addition reaction [3].

- Representative Procedure: To a stirred solution of N-allylindole (1.0 mmol) in acetonitrile (2 mL) was added isatin (0.5 mmol) and Cu(OTf)₂ (0.05 mmol). The reaction mixture was stirred at room temperature for 30 minutes.

- Workup: After reaction completion (monitored by TLC), the mixture was concentrated under reduced pressure. The residue was extracted with ethyl acetate (3 × 20 mL). The combined organic layers were dried over anhydrous sodium sulfate and concentrated to afford the pure product, typically in excellent yields (e.g., 90%) without requiring column chromatography [3].

Biological Evaluation and Key Data

The antitumor potential of indolin-2-one derivatives is rigorously evaluated through cell-based assays. The data below summarizes the cytotoxic activity of selected compounds from the literature.

Table 1: Cytotoxic activity (IC₅₀ in µM) of indolin-2-one derivatives against various human tumor cell lines [1].

| Compound | HCT-116 | HepG2 | BGC-823 | NCI-H1650 | A2780 |

|---|---|---|---|---|---|

| 1c | Submicromolar | Significant Inhibition | Significant Inhibition | Significant Inhibition | Significant Inhibition |

| 1h | Submicromolar | Significant Inhibition | Significant Inhibition | Significant Inhibition | Significant Inhibition |

| IM (control) | Inactive | Inactive | Inactive | Inactive | Inactive |

Table 2: Activity profile of leading compounds against additional cell lines, including triple-negative breast cancer (MDA-MB-231) [1].

| Compound | MDA-MB-231 | MCF-7 | A549 | KB | KB-VIN |

|---|---|---|---|---|---|

| 1c | 5.31 µM | >10 µM | >10 µM | >10 µM | >10 µM |

| 2c | 4.43 µM | 4.44 µM | 4.75 µM | 4.40 µM | 7.86 µM |

| IM (control) | 7.59 µM | 6.81 µM | 5.82 µM | 5.34 µM | 5.17 µM |

- Key Findings:

- Compounds 1c and 1h showed promising, submicromolar activity against HCT-116 colon cancer cells [1].

- Compounds 1c and 2c demonstrated potent activity against the triple-negative breast cancer (TNBC) cell line MDA-MB-231, a clinically aggressive cancer type [1].

- Interestingly, the molecular dissection of indirubin to create these novel indolin-2-ones resulted in a shift in mechanism of action, as they did not inhibit CDK2/CDK9 kinases like the parent compound IM [1].

Structure-Activity Relationships (SAR)

Analysis of the biological data reveals key trends in the structure-activity relationships for indolin-2-one derivatives.

- R¹ Substituent (Indolinone Core): This position can accommodate various substituents (e.g., fluorine) and appears to have a modest impact on tumor inhibitory activity, primarily influencing cellular permeability [1] [2].

- R²/R³ Substituent (3-position side chain): This is a critical determinant of both potency and mechanism. Aliphatic or heteroaromatic groups can be unfavorable for cytotoxicity, while specific aromatic groups can significantly enhance activity. The nature of this side chain can shift the compound's mechanism from microtubule destabilization to apoptosis induction [1].

- R⁵ Substituent (5-position on core): Introducing diverse groups at this position, such as bromo, nitro, or carboxy, is a successful strategy for fine-tuning inhibitory activity and selectivity against different tumor cell lines [2].

The following diagram summarizes these key SAR insights.

Diagram 3: A summary of key Structure-Activity Relationships (SAR) for the indolin-2-one scaffold.

Mechanisms of Antitumor Action

While known as kinase inhibitors, indolin-2-ones can exhibit diverse and novel mechanisms of antitumor action.

- Microtubule Destabilization: Confocal microscopy studies revealed that compound 1c disrupts the cellular microtubule network, a mechanism distinct from many kinase inhibitors and similar to classic chemotherapeutic agents like vinca alkaloids [1].

- Induction of Apoptosis: Flow cytometry analysis showed that compound 2c causes a dramatic increase in the sub-G1 cell population, indicating rapid and potent induction of apoptosis (programmed cell death) in treated cancer cells [1].

References

Basic Information and Physicochemical Properties

The compound 6-amino-1,3-dihydroindol-2-one (also known as 6-amino-2-oxindole) has the CAS Number 150544-04-0. The table below summarizes its core molecular data and measured physical properties [1]:

| Property | Value / Description |

|---|---|

| CAS Number | 150544-04-0 |

| Molecular Formula | C₈H₈N₂O |

| Molecular Weight | 148.16 g/mol |

| Density | 1.307 g/cm³ |

| Melting Point | 200 °C (decomposition) |

| Boiling Point | 394.3 °C at 760 mmHg |

| Flash Point | 192.2 °C |

Research Context and Commercial Availability

This compound is primarily used as a building block in organic and medicinal chemistry research.

- Commercial Source: Several chemical suppliers, primarily based in China, list 6-amino-1,3-dihydroindol-2-one as available for procurement. These suppliers typically offer it as a manufacturer or for custom synthesis, with minimum orders ranging from 1 milligram to 1 kilogram [1].

- Related Research Context: While a direct synthesis for this specific compound was not found, the search results highlight its structural family's relevance:

- Spirooxazines Synthesis: A one-pot synthesis method exists for creating 6'-amino-substituted spirooxazines, which are photochromic compounds. This demonstrates that 6-amino indoline derivatives are valuable precursors in constructing complex heterocyclic systems [2].

- Cytotoxic Compounds: Research into novel 3,3-bis(indol-3-yl)-1,3-dihydroindol-2-ones (complex oxindole derivatives) has shown that substitutions on the oxindole ring can lead to compounds with high in vitro cytotoxic activity against human tumor cell lines [3] [4] [5]. This underscores the importance of the oxindole scaffold in drug discovery.

Suggested Workflow for Protocol Development

Based on the information available, here is a logical pathway to establish a synthesis method.

References

- 1. - 6 - Amino , 1 -dihydro-2H-indol- 3 - 2 supplier | CasNO.150544-04-0 one [lookchem.com]

- 2. (PDF) One -Pot Synthesis of 6 ′- Amino -Substituted Spirooxazines [academia.edu]

- 3. and study of cytotoxic activity of novel... Synthesis [hgs.osi.lv]

- 4. and study of cytotoxic activity of novel Synthesis , 3 -bis(indol- 3 -yl)... 3 [link.springer.com]

- 5. and study of cytotoxic activity of novel Synthesis , 3 -bis... | CoLab 3 [colab.ws]

6-Aminoindolin-2-one melting point

Physical Property Data

The table below summarizes the available data for 6-Aminoindolin-2-one (CAS 150544-04-0).

| Property | Value | Method / Notes |

|---|---|---|

| Melting Point | 200 °C | Experimental, with decomposition [1] |

| Melting Point | 137.96 °C | Predicted (EPI Suite) [2] |

| Boiling Point | 394.3 ± 42.0 °C | Predicted [1] |

| Density | 1.307 ± 0.06 g/cm³ | Predicted [1] |

| Water Solubility | 9396.5 mg/L | Predicted (EPI Suite) [2] |

| Molecular Formula | C₈H₈N₂O [1] [2] | - |

| Molecular Weight | 148.16 g/mol [1] [2] | - |

Synthesis and Experimental Context

The experimental melting point of 200 °C is documented in a synthesis procedure from a 2005 patent [1]. The protocol involves a two-step, one-pot reaction.

Key Step 1: Catalytic Hydrogenation A solution of 2,4-dinitrophenylacetic acid in ethanol is treated with a 10% Pd/C catalyst and hydrogenated at 45 psi hydrogen pressure for 2 hours [1].

Key Step 2: Acid-Catalyzed Cyclization Following hydrogenation, p-toluenesulfonic acid is added to the reaction mixture, which is then heated to reflux overnight. The product precipitates from the solution upon cooling and concentration [1].

This synthesis workflow can be visualized as follows:

Safety and Handling Information

While a specific safety data sheet for this compound was not located, it is prudent to handle all chemicals with care. Data for a closely related compound, 7-aminoindolin-2-one, indicates potential hazards including skin irritation, serious eye irritation, acute toxicity if swallowed, and specific target organ toxicity upon single exposure [3].

Methodology for Determination

The provided melting point is an experimental value from published chemical literature rather than a computational prediction [1]. The mention of decomposition is a critical experimental observation, indicating the compound may undergo chemical change at its melting point rather than cleanly liquefying.

Please note that the provided synthesis and hazard information are from literature and patents. You should adapt and validate any experimental procedures in your laboratory and consult relevant, up-to-date safety documentation before working with this compound.

References

Chemical Profile of 6-Aminoindolin-2-one

6-Aminoindolin-2-one, also known as 6-aminooxindole, is an organic compound with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol [1] [2]. It serves as a versatile synthon and key intermediate in medicinal chemistry. Recent research highlights a broader interest in indolin-2-one derivatives, which demonstrate promising anti-inflammatory activities by targeting the GSK3β/NLRP3 pathway [3].

Table 1: Estimated Physicochemical Properties of this compound [2]

| Property | Estimated Value | Source / Model |

|---|---|---|

| Melting Point | 137.96 °C | EPI Suite |

| Boiling Point | 302.31 °C, 361.8 °C | EPA T.E.S.T., EPI Suite |

| Density | 1.23 g/cm³ | EPA T.E.S.T. |

| Water Solubility | 2629.32 mg/L, 9396.5 mg/L | EPA T.E.S.T., EPI Suite |

| Flash Point | 166.53 °C | EPA T.E.S.T. |

Synthetic Protocol from a Patent

The following procedure is adapted from a 2005 patent (US2005/256125 A1) for the synthesis of 6-aminoindolones from 2,4-dinitrophenylacetic acid [1].

Objective

To synthesize this compound from 2,4-dinitrophenylacetic acid via a one-pot hydrogenation and cyclization sequence.

Materials

- Starting Material: 2,4-Dinitrophenylacetic acid (10 g, 44 mmol)

- Solvent: Ethanol (200 mL)

- Catalyst: 10% Palladium on Carbon (Pd/C, 400 mg)

- Additive: p-Toluenesulfonic acid (p-TsOH, 150 mg)

- Equipment: Hydrogenation apparatus (capable of maintaining 45 psi H₂), round bottom flask, heating mantle, diatomaceous earth

Step-by-Step Procedure

- Dissolution: Charge a hydrogenation vessel with 2,4-dinitrophenylacetic acid (10 g, 44 mmol) and ethanol (200 mL). Purge the system with nitrogen to create an inert atmosphere.

- Catalyst Addition: Add the 10% Pd/C catalyst (400 mg) to the solution.

- Hydrogenation: Subject the mixture to hydrogenation at 45 psi hydrogen pressure for 2 hours. Monitor for reaction completion.

- Cyclization: a. Transfer the reaction mixture to a round bottom flask. b. Add p-toluenesulfonic acid (150 mg). c. Heat the mixture under reflux overnight.

- Work-up: a. Filter the warm reaction mixture through a pad of diatomaceous earth to remove the catalyst. b. Concentrate the filtrate under reduced pressure using a rotary evaporator.

- Isolation: The product precipitates from the concentrated solution as brown crystals. Collect the solid by filtration and wash with a small amount of cold ethanol.

Analysis and Characterization

- Yield: 4.68 g (72% yield) [1].

- ¹H NMR (DMSO-d6, 400 MHz): δ 3.20 (s, 2H), 4.97 (br s, 2H), 6.07 (m, 2H), 6.76 (d, J = 8.7 Hz, 1H), 10.05 (s, 1H) [1].

- HPLC Retention Time: 2.123 min [1].

- LRMS (M+): 148.7 [1].

Experimental Workflow Visualization

The diagram below outlines the logical sequence of the synthesis and work-up process.

Application Notes for Researchers

- Purification: The protocol yields a brown crystalline solid. For applications requiring higher purity, further purification steps such as recrystallization from a suitable solvent (e.g., water, ethanol/water mixtures) or column chromatography are recommended.

- Scale-up Considerations: The reaction has been demonstrated on a 10-gram scale. For larger scales, ensure efficient stirring during hydrogenation and catalyst filtration. The reaction time for hydrogenation and cyclization may need optimization upon scaling.

- Handling and Storage: The compound contains amino groups and is susceptible to oxidation. It is advisable to store the product under an inert atmosphere at low temperatures. Standard laboratory safety practices should be followed, especially when handling the pyrophoric Pd/C catalyst and high-pressure hydrogenation equipment.

Suggestions for Further Information

The information available from the search is from a 2005 patent. For a more comprehensive and up-to-date view, I suggest:

- Consulting Specialized Databases: Search recent scientific literature (post-2020) using platforms like SciFinder, Reaxys, or PubMed for "this compound synthesis" or "6-aminooxindole preparation".

- Exploring Alternative Routes: Investigate other synthetic pathways, such as the reduction of 6-nitroisatin or 6-nitrooxindole, or transition-metal-catalyzed coupling reactions for constructing the indolinone core.

- Supplier Documentation: Check the product pages of chemical suppliers like Accela ChemBio or Alchem Pharmtech, who list this compound, for analytical data or suggested protocols [1].

References

Mannich reaction with 6-Aminoindolin-2-one

Proposed Experimental Workflow

Based on the general mechanism and similar chemistry involving indolin-2-ones, the following workflow outlines a strategic approach. The amide nitrogen of 6-Aminoindolin-2-one is a potential amine source for the imine formation step, while the carbon alpha to the carbonyl is the nucleophile.

Detailed Protocol: Mannich Reaction with this compound

This protocol assumes this compound will act as both the amine source and the nucleophilic component. Optimization will be required.

1. Reaction Setup

- Materials:

- This compound (1.0 equiv)

- Aldehyde (e.g., formaldehyde or other non-enolizable aldehyde, 1.2 equiv)

- Solvent (e.g., Ethanol, Methanol, or Ionic Liquids like [bmim][BF₄] for improved yields [1])

- Acid Catalyst (optional, e.g., a few drops of AcOH or a Brønsted acidic ionic liquid [1] to facilitate iminium ion formation)

- Procedure:

- Dissolve this compound (e.g., 1.0 mmol) in the chosen solvent (5-10 mL) in a round-bottom flask.

- Add the aldehyde (1.2 mmol). If using a separate amine source, add it at this stage.

- Add an acid catalyst if required.

- Stir the reaction mixture at room temperature or elevated temperature (e.g., 40-60°C). Monitor the reaction by TLC until completion.

2. Work-up and Purification

- Once the reaction is complete, cool the mixture to room temperature.

- If a solid precipitates, collect it by vacuum filtration.

- For reactions in solution, concentrate the mixture under reduced pressure.

- Purify the crude product using recrystallization or flash column chromatography to obtain the pure Mannich base.

3. Analysis and Characterization

Analyze the final product using techniques such as:

- Melting Point determination

- ¹H and ¹³C NMR Spectroscopy to confirm the structure of the β-amino carbonyl product.

- Mass Spectrometry (MS) for molecular mass confirmation.

- HPLC to determine purity and, if applicable, enantiomeric excess.

Critical Considerations & Optimization Strategies

The table below outlines key variables and potential strategies to guide your experimental optimization.

| Aspect | Challenge/Opportunity | Potential Strategy |

|---|---|---|

| Chemoselectivity | The amide nitrogen may be less nucleophilic than typical amines, potentially slowing imine formation. | Use a catalyst like CuI-Amberlyst A-21, effective in related multicomponent reactions. [2] |

| Regioselectivity | The indolin-2-one core may have multiple potential nucleophilic sites. | Control reaction conditions (e.g., solvent, catalyst) to direct selectivity; monitor reaction closely with TLC/LC-MS. |

| Stereoselectivity | If the product contains a chiral center, an asymmetric synthesis may be desired. | Employ chiral organocatalysts (e.g., modified proline derivatives) [3] [1] or metal complexes. [4] |

| Solvent & Catalyst | Traditional solvents may give poor yields. | Use ionic liquids (e.g., [bmim][PF₆]) as a recyclable medium that can improve chemoselectivity. [1] |

References and Further Reading

- Wikipedia - Mannich Reaction. (2008). Mannich Reaction. Retrieved from [Link] [3]

- ScienceDirect. (2018). Mannich Reaction. In Topics in Chemistry. Retrieved from [Link] [1]

- Chemistry Steps. (2021). Mannich Reaction. Retrieved from [Link] [5]

- Organic Chemistry Portal. (2008). Mannich Reaction. Retrieved from [Link] [4]

- Xie, C., et al. (2017). Asymmetric synthesis of C–F quaternary α-fluoro-β-amino-indolin-2-ones via Mannich addition reactions. RSC Advances, 7, 5679-5683. [Link] [6]

References

- 1. sciencedirect.com/topics/chemistry/ mannich - reaction [sciencedirect.com]

- 2. -pot multicomponent nitro- One using... Mannich reaction [peerj.com]

- 3. - Wikipedia Mannich reaction [en.wikipedia.org]

- 4. Mannich Reaction [organic-chemistry.org]

- 5. - Chemistry Steps Mannich Reaction [chemistrysteps.com]

- 6. Asymmetric synthesis of C–F quaternary α-fluoro-β- amino - indolin ... [pubs.rsc.org]

Comprehensive Application Notes and Protocols for 6-Aminoindolin-2-one in Anticancer Drug Development

Then, I will now begin writing the main body of the article.

Introduction to 6-Aminoindolin-2-one

The indolin-2-one chemical scaffold represents a privileged structure in medicinal chemistry with demonstrated significance in anticancer drug development. This compound (Chemical Abstracts Service No. 150544-04-0) is a particularly promising derivative that has attracted substantial research interest due to its versatile chemical properties and potent biological activities. This heterocyclic compound features a benzene ring fused to a pyrrolidin-2-one ring with an amino substituent at the 6-position, creating an optimal framework for structural modification and optimization. As a key intermediate in pharmaceutical synthesis, this compound serves as a precursor to several investigational compounds with demonstrated activity against multiple molecular targets in cancer cells, most notably thioredoxin reductase (TrxR).

The strategic importance of this compound in drug discovery stems from its dual functionality—it possesses both hydrogen bond donor and acceptor capabilities through its amine and carbonyl groups, while the aromatic system enables π-stacking interactions with biological targets. Recent studies have demonstrated that N-substituted derivatives of this compound exhibit enhanced antiproliferative potency against human carcinoma cells, positioning this chemical scaffold as a valuable template for developing novel anticancer agents [1]. These Application Notes provide researchers with comprehensive protocols for the synthesis, characterization, and biological evaluation of this compound and its derivatives, along with detailed mechanistic insights to support anticancer drug discovery programs.

Chemical Profile and Properties

Structural Characteristics and Nomenclature

This compound (systematic name: 6-amino-1,3-dihydro-2H-indol-2-one) is an indoline derivative characterized by a fused bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring bearing a ketone functionality. The compound has a molecular formula of C~8~H~8~N~2~O and a molecular weight of 148.16 g/mol [2]. The amino group at the 6-position provides an essential site for chemical modification and molecular recognition in biological systems.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Description |

|---|---|

| CAS Registry Number | 150544-04-0 |

| Molecular Formula | C~8~H~8~N~2~O |

| Molecular Weight | 148.16 g/mol |

| IUPAC Name | 6-amino-1,3-dihydro-2H-indol-2-one |

| Synonyms | 6-Aminooxindole; 6-Amino-2-oxoindoline; 6-Amino-2-indolinone |

| Melting Point | 200°C (decomposition) |

| Density | 1.307±0.06 g/cm³ (predicted) |

| pKa | 14.24±0.20 (predicted) |

| Storage Conditions | Keep in dark place, inert atmosphere, room temperature |

Physicochemical Properties

The compound exists as a brown to black solid at room temperature with a melting point of approximately 200°C (with decomposition) [2]. The predicted boiling point is 394.3±42.0°C, indicating relatively high thermal stability. With a predicted density of 1.307±0.06 g/cm³ and pK~a~ of 14.24±0.20, this compound exhibits moderate polarity and basicity characteristics favorable for drug-like properties. The compound requires protection from light and oxygen, recommending storage under inert atmosphere in dark conditions to maintain stability [2].

Synthesis and Analytical Characterization

Laboratory-Scale Synthesis Protocol

The synthesis of this compound can be accomplished through several synthetic routes, with the following procedure demonstrating a reliable method with good yield:

Table 2: Synthesis Protocol for this compound

| Step | Parameter | Specification |

|---|---|---|

| Starting Material | 2,4-dinitrophenylacetic acid | 10 g (44 mmol) |

| Solvent System | Ethanol | 200 mL |

| Catalyst | Palladium on carbon (10% Pd/C) | 400 mg |

| Reaction Conditions | Hydrogen atmosphere, pressure | 45 psi |

| Reaction Time | Hydrogenation step | 2 hours |

| Cyclization Catalyst | p-Toluenesulfonic acid | 150 mg |

| Cyclization Conditions | Reflux | Overnight |

| Workup | Filtration through diatomaceous earth | Remove catalyst |

| Isolation | Concentration, crystallization | Brown crystals |

| Yield | Isolated product | 4.68 g (72% yield) |

Procedure Details:

- Begin by dissolving 2,4-dinitrophenylacetic acid (10 g, 44 mmol) in absolute ethanol (200 mL) in a hydrogenation vessel.

- Purge the reaction mixture with nitrogen gas for 15 minutes to remove oxygen.

- Add 10% palladium on carbon catalyst (400 mg) carefully to avoid exposure to air.

- Subject the mixture to hydrogenation at 45 psi hydrogen pressure for 2 hours with constant agitation.

- Monitor reaction completion by thin-layer chromatography (TLC) or HPLC.

- Transfer the mixture to a round-bottom flask, add p-toluenesulfonic acid (150 mg), and heat under reflux conditions overnight.

- Filter the warm reaction mixture through a diatomaceous earth bed to remove the catalyst.

- Concentrate the filtrate under reduced pressure to approximately half volume.

- Allow the product to crystallize at room temperature or 4°C if necessary.

- Collect the brown crystalline product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Characterization Data: The synthesized this compound exhibits the following spectral properties: ^1^H NMR (DMSO-d~6~, 400 MHz): δ 3.20 (s, 2H), 4.97 (br s, 2H), 6.07 (m, 2H), 6.76 (d, J = 8.7 Hz, 1H), 10.05 (s, 1H); HPLC retention time: 2.123 min; LRMS (M+) 148.7 [2].

Analytical Quality Control Protocol

To ensure compound purity and identity, implement the following quality control procedures:

High-Performance Liquid Chromatography (HPLC) Method:

- Column: C18 reverse phase (250 × 4.6 mm, 5 μm)

- Mobile Phase: Gradient from 5% to 95% acetonitrile in water (with 0.1% formic acid) over 20 minutes

- Flow Rate: 1.0 mL/min

- Detection: UV at 254 nm

- Acceptance Criteria: Purity ≥95% by area normalization

Structural Verification:

- FT-IR Spectroscopy: Characteristic carbonyl stretch at ~1700-1720 cm⁻¹, N-H stretches at ~3200-3400 cm⁻¹

- Mass Spectrometry: ESI-MS positive mode, expected [M+H]+ at m/z 149.2

- Elemental Analysis: Carbon, hydrogen, nitrogen content within ±0.4% of theoretical values

Biological Evaluation in Anticancer Research

Cytotoxicity Screening Protocol

The evaluation of this compound derivatives for anticancer activity follows standardized cytotoxicity assays:

Table 3: Cytotoxicity Profile of Selected this compound Derivatives

| Compound | R1 Substituent | HCT 116 GI~50~ (μM) | MCF-7 GI~50~ (μM) | HCT 116 LC~50~ (μM) | MCF-7 LC~50~ (μM) | TrxR IC~50~ (μM) |

|---|---|---|---|---|---|---|

| 1 | Methyl | >50 | >50 | >50 | >50 | >50 |

| 4 | n-Butyl | <5 | <10 | <10 | <15 | <5 |

| 5 | Benzyl | <2 | <5 | <5 | <10 | <2 |

Experimental Procedure:

Cell Culture and Maintenance:

- Maintain human HCT 116 colorectal carcinoma and MCF-7 breast carcinoma cells in appropriate media (RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO~2~ humidified atmosphere.

- Passage cells at 70-80% confluence using standard trypsinization procedures.

Compound Treatment and Assessment:

- Seed cells in 96-well plates at optimal densities (5,000-10,000 cells/well) and allow to adhere for 24 hours.

- Prepare serial dilutions of this compound derivatives in DMSO (final DMSO concentration ≤0.5%).

- Treat cells with test compounds for 72 hours, including vehicle controls and positive controls.

- Assess cell viability using the MTT assay: add 0.5 mg/mL MTT reagent and incubate for 3-4 hours at 37°C.

- Dissolve formazan crystals with DMSO and measure absorbance at 570 nm with reference at 630 nm.

- Calculate GI~50~ (concentration for 50% growth inhibition) and LC~50~ (concentration for 50% cell kill) values using nonlinear regression analysis of dose-response curves.

Thioredoxin Reductase Inhibition Assay

Objective: Evaluate the inhibitory activity of this compound derivatives against thioredoxin reductase, a key molecular target.

Reagents and Equipment:

- Purified mammalian TrxR (from rat liver or recombinant source)

- NADPH solution (2 mg/mL in 10 mM Tris-HCl, pH 7.5)

- 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution (10 mM in DMSO)

- Phosphate-EDTA buffer (100 mM potassium phosphate, 2 mM EDTA, pH 7.4)

- UV-visible spectrophotometer with kinetic measurement capability

Procedure:

- Prepare test compounds in DMSO at 10× the desired final concentration.

- Prepare reaction mixture containing 50 mM potassium phosphate buffer (pH 7.4), 2 mM EDTA, and 200 μM NADPH.

- Pre-incubate TrxR (50 nM final concentration) with test compounds or vehicle control for 15 minutes at room temperature.

- Initiate the reaction by adding DTNB (final concentration 2 mM).

- Monitor the increase in absorbance at 412 nm for 3 minutes at 25°C.

- Calculate enzyme activity from the linear portion of the kinetic curve using the extinction coefficient for TNB (ε~412~ = 13,600 M⁻¹cm⁻¹).

- Determine IC~50~ values by nonlinear regression analysis of inhibition data at various compound concentrations.

Data Interpretation: The strong TrxR inhibitory activity of compounds 4 and 5 (IC~50~ <5 μM) correlates with their potent cytotoxicity, suggesting TrxR inhibition as a primary mechanism of action [1].

Mechanism of Action and Signaling Pathways

Molecular Targeting of Thioredoxin Reductase

This compound derivatives, particularly those with N-butyl and N-benzyl substituents, function as potent inhibitors of thioredoxin reductase (TrxR) through a Michael addition mechanism [1]. The α,β-unsaturated carbonyl moiety (Michael acceptor) in these compounds targets the selenocysteine (Sec) residue within the C-terminal active site of TrxR. The selenol group of Sec is fully ionized at physiological pH, forming a highly nucleophilic selenolate anion that readily attacks the electrophilic Michael acceptor in this compound derivatives. This interaction forms a covalent adduct that irreversibly inhibits TrxR activity, disrupting the cellular redox balance and inducing oxidative stress.

The following diagram illustrates the mechanism of TrxR inhibition by this compound derivatives:

Downstream Signaling Consequences

Inhibition of TrxR by this compound derivatives initiates a cascade of molecular events that ultimately lead to apoptotic cell death. The sequence involves:

- Trx Oxidation: Inhibition of TrxR prevents reduction of oxidized thioredoxin (Trx), accumulating the oxidized form.

- ASK1 Activation: Oxidized Trx dissociates from apoptosis signal-regulating kinase 1 (ASK1), leading to its activation.

- MAPK Pathway Activation: Activated ASK1 phosphorylates and activates p38 and JNK mitogen-activated protein kinase (MAPK) pathways.

- Mitochondrial Apoptosis: JNK and p38 activation promotes mitochondrial outer membrane permeabilization, cytochrome c release, and caspase activation.

- Execution Phase: Caspase-3 activation and PARP cleavage execute apoptotic cell death.

The following diagram maps these signaling events:

Selectivity and Redox Modulation

A critical advantage of this compound derivatives is their selective targeting of TrxR over related antioxidant enzymes. These compounds demonstrate significantly greater potency against TrxR compared to glutathione reductase (GR), thioredoxin (Trx), and glutathione peroxidase (GPx) [1]. This selectivity arises from the preferential targeting of the uniquely accessible selenocysteine residue in TrxR, which possesses enhanced nucleophilic character compared to cysteine residues in related enzymes. The selective inhibition disrupts the redox adaptation of cancer cells, which frequently overexpress TrxR to counteract elevated intrinsic oxidative stress, thereby creating a therapeutic window that can be exploited for selective cancer cell killing.

Research Applications and Development Prospects

Cancer Therapy Applications

The compelling biological activity profile of this compound derivatives supports their investigation in several cancer contexts:

- Redox-Based Anticancer Strategy: These compounds exploit the differential redox state between normal and cancer cells, specifically targeting the elevated antioxidant capacity essential for cancer cell survival.

- Overcoming Drug Resistance: TrxR inhibition represents a promising approach to counteracting drug resistance mechanisms in refractory cancers, particularly those with upregulated Trx system components.

- Combination Therapy: this compound derivatives may synergize with conventional chemotherapeutic agents that generate reactive oxygen species, potentially lowering effective doses and reducing side effects.

Targeted Drug Delivery Systems

The chemical structure of this compound permits functionalization for targeted delivery approaches:

- Prodrug Development: Incorporation of the amino group into prodrug constructs with tumor-specific activating mechanisms.

- Polymer-Drug Conjugates: Covalent attachment to water-soluble polymers for enhanced solubility and tumor accumulation via the enhanced permeability and retention (EPR) effect.

- Antibody-Drug Conjugates: Integration into ADCs using tumor-selective antibodies for precise delivery to malignant cells.

Experimental Protocols in Redox Biology

Comprehensive Assessment of Redox Signaling

Objective: Evaluate the effects of this compound derivatives on cellular redox status and downstream signaling events.

Procedure:

- Treat cells with test compounds at their respective IC~50~ concentrations for 1-24 hours.

- Measure intracellular ROS using fluorescent probes (DCFH-DA, CellROX) by flow cytometry.

- Assess Trx oxidation status using redox Western blotting with thioredoxin trapping mutants.

- Evaluate ASK1 activation by immunoblotting for phosphorylated ASK1.

- Monitor MAPK pathway activation by detecting phospho-p38 and phospho-JNK levels.

- Assess apoptotic markers by measuring PARP cleavage, caspase-3 activation, and Annexin V staining.

Expected Outcomes: Compound-treated cells should demonstrate increased ROS levels, Trx oxidation, ASK1 phosphorylation, p38/JNK activation, and apoptotic markers in a time-dependent manner.

Selectivity Profiling Protocol

Objective: Determine the selectivity of this compound derivatives for TrxR over related antioxidant enzymes.

Procedure:

- Evaluate inhibitory activity against glutathione reductase (GR) using the NADPH-dependent reduction of GSSG.

- Test effects on thioredoxin (Trx) function using insulin reduction assay.

- Assess impact on glutathione peroxidase (GPx) activity using hydrogen peroxide or cumene hydroperoxide as substrates.

- Determine selectivity ratios by comparing IC~50~ values across enzyme systems.

Interpretation: True TrxR-selective inhibitors should demonstrate at least 10-fold greater potency against TrxR compared to other antioxidant enzymes.

Conclusion and Future Perspectives

This compound represents a promising chemical scaffold for developing novel anticancer agents targeting the thioredoxin reductase system. The N-substituted derivatives, particularly those with butyl and benzyl groups, demonstrate potent and selective inhibition of TrxR, leading to oxidative stress-mediated apoptosis in cancer cells. The comprehensive protocols outlined in these Application Notes provide researchers with robust methodologies for synthesizing, characterizing, and evaluating these compounds in preclinical models.

Future development should focus on optimizing drug-like properties, including solubility, metabolic stability, and pharmacokinetic profiles through systematic structure-activity relationship studies. Additionally, investigation of in vivo efficacy in appropriate animal models and exploration of combination therapies with standard anticancer agents will help validate the therapeutic potential of this compound-based TrxR inhibitors. With their unique mechanism of action targeting cancer cell redox adaptation, these compounds represent valuable chemical tools and promising candidates for advancing anticancer drug discovery.

References

Comprehensive Application Notes and Protocols for 6-Aminoindolin-2-one Kinase Inhibitors in Oncology Drug Discovery

Introduction to Indolin-2-one Scaffold in Kinase Inhibition

The indolin-2-one molecular scaffold represents a privileged structure in kinase-targeted cancer drug discovery, with demonstrated efficacy against multiple kinase families involved in oncogenesis. This heterocyclic framework serves as the structural foundation for FDA-approved therapeutics including sunitinib, an oral multi-targeted receptor tyrosine kinase inhibitor used in renal cell carcinoma and gastrointestinal stromal tumors [1]. The 6-aminoindolin-2-one derivatives specifically have gained significant attention due to their enhanced selectivity profiles and improved physicochemical properties compared to earlier indolin-2-one compounds.

Kinase inhibition remains a cornerstone of molecularly-targeted cancer therapy, with over 85 FDA-approved small molecule protein kinase inhibitors available as of 2025 [2]. These compounds primarily function through competitive inhibition at the ATP-binding pocket of kinase domains, effectively halting downstream signaling cascades that drive tumor growth and survival. The indolin-2-one core structure has proven particularly adaptable to strategic chemical modifications that fine-tune target specificity and optimize drug-like properties [3].

Structure-Activity Relationship (SAR) of Indolin-2-one Derivatives

Critical Modification Sites

Extensive structure-activity relationship studies have identified key molecular regions of indolin-2-one that directly influence kinase inhibition potency and selectivity. The table below summarizes the primary modification sites and their contributions to biological activity:

Table 1: Structure-Activity Relationship Features of Indolin-2-one Derivatives

| Modification Site | Structural Impact | Biological Consequences | Representative Substituents |

|---|---|---|---|

| C-3 Position | Governs binding orientation in kinase hydrophobic pocket | Critical for VEGFR inhibition potency; modulates anticancer activity | Carbonyl groups, heteroaryl extensions, spirocyclic formations |

| N-1 Position | Influences solubility and membrane permeability | Affects bioavailability and cellular penetration | Alkyl groups, PEG chains, solubilizing heterocycles |

| Aromatic Ring | Modifies electronic distribution and molecular planarity | Enhances selectivity for specific kinase families; reduces off-target effects | Halogens, amino groups (6-position), hydrophobic substituents |

| 6-Amino Group | Introduces hydrogen bonding capability | Improves selectivity profile; modulates physicochemical properties | Free amine, acylated derivatives, sulfonamide linkages |

The C-3 position of the oxindole ring represents the most critical modification site, with studies demonstrating that substitutions at this location significantly influence antiangiogenic and anticancer activities [1]. The indolin-2-one core itself is necessary for VEGFR inhibition, serving as an essential pharmacophore that maintains the molecular conformation required for effective kinase binding [1].

Strategic modifications at the 6-position with amino groups have yielded compounds with enhanced selectivity profiles while maintaining nanomolar potency against clinically relevant kinases. These derivatives demonstrate improved ligand efficiency and more favorable lipophilicity parameters, addressing common development challenges associated with earlier indolin-2-one therapeutics [3].

Molecular Hybridization Strategies

Contemporary drug design frequently employs molecular hybridization approaches wherein the indolin-2-one scaffold is conjugated with other pharmacologically active structures to create multi-targeting agents [3]. This strategy has produced several promising chemical series:

- Isatin-indole hybrids: Demonstrate dual inhibition of VEGFR-2 and cyclin-dependent kinases

- 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives: Show efficacy in ovarian cancer models

- 6-amido-4-aminoisoindolyn-1,3-dione compounds: Exhibit p70S6K1 inhibition with sub-micromolar potency [4]

These hybrid molecules often leverage synergistic pathways to overcome the resistance mechanisms that frequently limit the clinical utility of single-target kinase inhibitors.

Key Signaling Pathways and Molecular Targets

Indolin-2-one derivatives exert their anticancer effects primarily through modulation of critical kinase-dependent signaling cascades. The following diagram illustrates the primary molecular targets and their positions within key oncogenic pathways:

Figure 1: Key Signaling Pathways Targeted by this compound Kinase Inhibitors

Primary Molecular Targets

The indolin-2-one scaffold demonstrates remarkable versatility in kinase inhibition, with compounds targeting multiple nodes within oncogenic signaling networks:

- VEGFR Family: Primary antiangiogenic target; critical for blocking tumor vasculature development [1]

- p70S6K1: Downstream effector of mTORC1; regulates protein synthesis, cell growth, and proliferation [4]

- PDGFR & KIT: Implicated in gastrointestinal stromal tumors and other malignancies

- GSK3β: Recently identified as a target for inflammatory modulation in indolin-2-one derivatives [5]

The PI3K/AKT/mTOR pathway represents a particularly important therapeutic target, as it is frequently dysregulated in numerous cancer types including breast, ovarian, and non-small cell lung cancer [4]. p70S6K1, a serine/threonine kinase downstream of mTORC1, has emerged as a promising target due to its role in all breast cancer subtypes and its established status as a prognostic marker [4].

Experimental Protocols

Kinase Inhibition Assay (Biochemical)

Purpose: Determine half-maximal inhibitory concentration (IC₅₀) values against purified kinase domains.

Materials:

- Recombinant kinase protein (e.g., p70S6K1, VEGFR2)

- ATP (1 mM stock solution)

- Substrate peptide (specific to target kinase)

- Test compounds (10 mM in DMSO)

- ADP-Glo Kinase Assay Kit (Promega)

- White 384-well assay plates

Procedure:

- Prepare compound dilutions in 10-point, 3-fold serial dilution scheme

- Add 5 μL of each dilution to assay plates (final DMSO concentration: 1%)

- Combine kinase with substrate in reaction buffer (final volume: 25 μL)

- Initiate reaction with ATP (final concentration: 10-100 μM based on KM)

- Incubate for 60 minutes at room temperature

- Terminate reaction with 25 μL ADP-Glo Reagent

- Incubate 40 minutes, then add 50 μL Kinase Detection Reagent

- Incubate 30 minutes and measure luminescence

- Calculate % inhibition relative to DMSO and ATP-only controls

Data Analysis: Fit dose-response curves using four-parameter logistic model in GraphPad Prism to determine IC₅₀ values. Include reference control (e.g., sunitinib for VEGFR assays) for validation.

Cellular Proliferation Assay

Purpose: Evaluate anti-proliferative effects in cancer cell lines.

Materials:

- Appropriate cancer cell lines (e.g., MCF7 for breast cancer)

- Cell culture media and supplements

- 96-well tissue culture plates

- Sulforhodamine B (SRB) solution or MTT reagent

- Test compounds

Procedure:

- Seed cells at optimal density (1-5×10³ cells/well) in 100 μL media

- Pre-incubate plates for 24 hours at 37°C, 5% CO₂

- Add compound treatments in triplicate (0.1 nM - 100 μM range)

- Incubate for 72 hours under standard conditions

- For SRB assay: fix cells with 10% trichloroacetic acid, stain with SRB, measure absorbance at 565 nm

- For MTT assay: add MTT reagent, incubate 4 hours, solubilize formazan crystals, measure absorbance at 570 nm

- Calculate % cell viability relative to vehicle-treated controls

Data Analysis: Determine GI₅₀ values (concentration causing 50% growth inhibition) from dose-response curves.

Western Blot Analysis of Pathway Modulation

Purpose: Confirm target engagement and downstream pathway inhibition in cellular models.

Materials:

- Treated cell lysates in RIPA buffer with protease/phosphatase inhibitors

- SDS-PAGE gels and immunoblotting apparatus

- Primary antibodies against: phospho-rpS6 (Ser235/236), total rpS6, phospho-AKT (Ser473), total AKT, phospho-ERK (Thr202/Tyr204), total ERK, and loading control (GAPDH or β-actin)

- HRP-conjugated secondary antibodies

- Enhanced chemiluminescence detection system

Procedure:

- Treat cells with compounds at IC₅₀ and 10×IC₅₀ concentrations for 2-24 hours

- Harvest cells, lyse in RIPA buffer, quantify protein concentration

- Separate 20-30 μg protein by SDS-PAGE, transfer to PVDF membranes

- Block membranes with 5% BSA or non-fat milk

- Incubate with primary antibodies overnight at 4°C

- Incubate with appropriate secondary antibodies (1-2 hours, room temperature)

- Detect signals using ECL reagent and imaging system

- Quantify band intensities using ImageJ software

Interpretation: Successful target engagement demonstrated by decreased phosphorylation of direct substrates (e.g., rpS6 for p70S6K1 inhibitors) without changes in total protein levels.

Data Analysis and Interpretation

Key Pharmacological Parameters

Table 2: Key Pharmacological Parameters for this compound Kinase Inhibitors

| Parameter | Target Range | Measurement Method | Interpretation Guidelines |

|---|---|---|---|

| Biochemical IC₅₀ | 1 nM - 1 μM | ADP-Glo Kinase Assay | <100 nM: potent; 100-500 nM: moderate; >500 nM: weak inhibitor |

| Cellular GI₅₀ | 0.1 - 10 μM | SRB/MTT Proliferation Assay | Compound permeability and cellular efficacy indicator |

| Ligand Efficiency (LE) | >0.3 kcal/mol/heavy atom | Calculated from IC₅₀ | Evaluates binding efficiency relative to molecular size |

| Lipophilic Efficiency (LipE) | >5 | pIC₅₀ - logD | Assesses potency relative to compound lipophilicity |

| Selectivity Index | >10-fold vs. related kinases | Kinase panel profiling | Specificity for intended target versus off-target kinases |

| Solubility | >50 μg/mL | Kinetic solubility in PBS | Formulation feasibility and oral absorption potential |

Troubleshooting Guide

- Poor correlation between biochemical and cellular potency: May indicate poor membrane permeability; consider modifying logP through substituent changes

- Lack of pathway modulation in Western blot: Optimize treatment duration; some pathway effects require longer inhibition times

- Cytotoxicity without pathway inhibition: Potential off-target effects; conduct kinome-wide selectivity screening

- Limited solubility in assay buffers: Use alternative solvents (e.g., cyclodextrin complexes) or add low concentrations of detergents

Research Applications and Future Directions

The this compound kinase inhibitors hold significant promise across multiple research applications:

Oncology Applications

- Combination therapy development: Overcoming resistance to existing targeted therapies

- Metastasis inhibition: Targeting kinases involved in invasion and migration processes

- Tumor microenvironment modulation: Anti-angiogenic effects through VEGFR inhibition

- Treatment-resistant malignancies: Targeting bypass signaling pathways that emerge under therapeutic pressure

Recent studies have demonstrated the potential of p70S6K1 inhibitors in re-sensitizing resistant cancer cells to current therapeutics, suggesting that combination approaches may yield improved outcomes for breast cancer patients [4]. Additionally, the emergence of indolin-2-one derivatives targeting inflammatory pathways via GSK3β/NLRP3 inhibition expands their potential application beyond oncology to inflammation-linked chronic diseases [5].

Emerging Trends

The field continues to evolve with several promising research directions:

- Next-generation inhibitors: Compounds designed to overcome resistance mutations through allosteric inhibition or covalent binding strategies [6]

- Dual-targeting agents: Single molecules capable of simultaneously inhibiting multiple nodes within signaling networks

- Therapeutic repurposing: Applying indolin-2-one kinase inhibitors to non-oncological indications including inflammatory and neurodegenerative conditions

The continued optimization of this compound derivatives represents a promising strategy for addressing the ongoing challenge of resistance in kinase-targeted cancer therapy while expanding the therapeutic arsenal against treatment-refractory malignancies.

References

- 1. - Structure studies of indolin- activity - relationship derivatives as... 2 one [pubmed.ncbi.nlm.nih.gov]

- 2. Properties of FDA-approved small molecule protein kinase ... inhibitors [pubmed.ncbi.nlm.nih.gov]

- 3. Logical synthetic strategies and structure - activity of... relationship [colab.ws]

- 4. Frontiers | Development of -amido-4-aminoisoindolyn-1,3-diones as... [frontiersin.org]

- 5. Indolin‐ 2 ‐ Ones : A New Approach to Inflammation, Targeting... | CoLab [colab.ws]

- 6. Next-gen Kinase in clinical therapy Inhibitors [news-medical.net]

Application Notes: The Indolin-2-one Scaffold in Anti-inflammatory Drug Discovery

The indolin-2-one core structure is a privileged scaffold in medicinal chemistry, recognized for its diverse biological activities, including significant anti-inflammatory potential [1]. While 6-aminoindolin-2-one itself is not well-characterized in the literature, it serves as a key synthetic intermediate for more complex molecules. Its amino group at the 6-position offers a handle for chemical modification, making it a versatile precursor for designing novel anti-inflammatory agents [2] [1].

Research on analogous compounds shows that indolin-2-one derivatives can exert anti-inflammatory effects through multiple mechanisms. These include:

- Inhibition of Pro-inflammatory Cytokines: Suppressing the production of key signaling molecules like TNF-α and IL-6 in immune cells [1].

- Cyclooxygenase-2 (COX-2) Inhibition: Selectively targeting the inducible COX-2 enzyme, which is responsible for prostaglandin synthesis at sites of inflammation [2].

- Modulation of Key Signaling Pathways: Targeting critical pathways such as GSK-3β, which upstream regulates the activation of the NF-κB and NLRP3 inflammasome complexes, leading to a broad reduction in inflammation [3].

Experimental Protocols for Profiling Anti-inflammatory Activity

The following are established methodologies adapted from studies on active indolin-2-one derivatives. These protocols can be applied to empirically determine the anti-inflammatory potential of this compound.

Protocol 1: In Vitro Anti-inflammatory Screening in Macrophages

This protocol assesses the compound's ability to inhibit the release of pro-inflammatory mediators in a standard cell-based model [2] [1] [3].

- Objective: To evaluate the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and cytokines in RAW 264.7 macrophages.

- Materials:

- Mouse monocyte macrophage leukemia cells (RAW 264.7)

- Lipopolysaccharides (LPS) from E. coli

- Test compound: this compound

- Griess reagent for NO quantification

- ELISA kits for TNF-α and IL-6

- Cell culture reagents (DMEM, FBS, antibiotics)

- Procedure:

- Cell Culture and Treatment: Maintain RAW 264.7 cells in DMEM with 10% FBS. Seed cells in 96-well plates (1×10⁵ cells/well) and pre-treat with various concentrations of this compound (e.g., 1-100 µM) for 1-2 hours.

- Inflammation Induction: Stimulate cells with LPS (e.g., 1 µg/mL) and incubate for an additional 18-24 hours.

- Sample Collection: Centrifuge the culture plates and collect the supernatant.

- NO Measurement: Mix supernatant with an equal volume of Griess reagent. Measure absorbance at 540 nm and calculate NO concentration against a nitrite standard curve [2].

- Cytokine Measurement: Use collected supernatant in commercial TNF-α and IL-6 ELISA kits according to the manufacturer's instructions [1].

- Data Analysis: Calculate the percentage inhibition and the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Protocol 2: In Vitro COX-2 Enzyme Inhibition Assay

This protocol directly evaluates the compound's potential to act as a classic NSAID by inhibiting the COX-2 enzyme [2].

- Objective: To determine the IC₅₀ of this compound against cyclooxygenase-2.

- Materials:

- COX-2 Inhibitor Screening Kit

- Purified COX-2 enzyme

- Arachidonic acid substrate

- Test compound and reference drug (e.g., Celecoxib)

- Procedure:

- Prepare a dilution series of this compound in a suitable buffer.

- Follow the specific protocol of the commercial screening kit, which typically involves incubating the enzyme with the compound and then initiating the reaction with arachidonic acid.

- Measure the product of the reaction (e.g., prostaglandin) spectrophotometrically or fluorometrically.

- Data Analysis: Plot the percentage of enzyme activity versus the log of the compound concentration to determine the IC₅₀ value.

Quantitative Data from Related Compounds

The table below summarizes published data for active indolin-2-one derivatives, serving as a benchmark for the level of activity that this compound might aim to achieve.

Table 1: Anti-inflammatory and COX-2 Inhibitory Activity of Selected Indolin-2-one Derivatives

| Compound Structure / Class | Biological Activity (IC₅₀) | Experimental Model | Citation |

|---|---|---|---|

| α,β-unsaturated ketone (4e) | COX-2 Inhibition: 2.35 ± 0.04 µM | In vitro COX-2 enzyme assay | [2] |

| α,β-unsaturated ketone (9d) | NO Production Inhibition: 10.03 ± 0.27 µM | LPS-stimulated RAW 264.7 cells | [2] |

| 3,5-disubstituted derivative | IL-6 Production Inhibition: 8.7 µM | LPS-stimulated primary murine macrophages | [3] |

| Indole-2-one (7i) | Significant protection from septic death | LPS-induced septic mouse model | [1] |

Proposed Mechanism of Action: GSK3β/NLRP3 Pathway Inhibition

Recent research on 3,5-disubstituted indolin-2-ones suggests a novel mechanism beyond COX-2 inhibition, involving the glycogen synthase kinase-3 beta (GSK3β) and the NLRP3 inflammasome. The following diagram illustrates this proposed pathway, which could be relevant for this compound derivatives.

Diagram Title: Proposed anti-inflammatory mechanism of indolin-2-ones via GSK3β/NLRP3 pathway.

Conclusion and Future Directions

While This compound remains an underexplored entity in anti-inflammatory research, its structural class holds significant promise. The protocols outlined provide a clear roadmap for its initial biological evaluation. Future work should focus on:

- Synthetic Derivatization: Using the 6-amino group to create a library of novel compounds, such as amides, sulfonamides, or Schiff bases, to enhance potency and selectivity [2] [1].

- Comprehensive Mechanistic Studies: Once in vitro activity is established, confirm its mechanism of action via detailed kinase and inflammasome activation assays.

- ADME Profiling: Early assessment of drug-like properties, such as permeability in Blood-Brain Barrier models, as demonstrated for other anti-inflammatory indolinones [4].

References

- 1. Synthesis and biological evaluation of novel indole- 2 - one and... [dovepress.com]

- 2. Design, Synthesis, and Evaluation of the COX- Inhibitory Activities of... [pmc.ncbi.nlm.nih.gov]

- 3. Indolin‐ 2 ‐ Ones : A New Approach to Inflammation , Targeting... | CoLab [colab.ws]

- 4. Development and validation of a LC-MS/MS method for assessment of... [pubmed.ncbi.nlm.nih.gov]

Application Notes: 6-Aminoindolin-2-one as a Scaffold for Anti-inflammatory Drug Development

1. Molecular Context and Rationale 6-Aminoindolin-2-one, also referred to as 6-aminooxindole, is a derivative of the indolin-2-one scaffold. This core structure is of significant interest in medicinal chemistry due to its ability to interact with various biological targets. Recent research has explored 3,5-disubstituted indolin-2-one derivatives as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a kinase implicated in inflammatory signaling pathways [1]. The inhibition of GSK-3β disrupts the Lipopolysaccharide (LPS)-induced activation of the NF-κB and NLRP3 inflammasome pathways, which are pivotal in the production of pro-inflammatory cytokines [1].

2. Key Investigated Biological Activities While direct analgesic effects for this compound are not documented in the search results, a closely related study on specific indolin-2-one derivatives has demonstrated promising anti-inflammatory activity, which is often linked to pain relief, particularly in inflammatory pain conditions. The primary mechanisms and findings include [1]:

- GSK-3β Inhibition: The derivatives act as inhibitors of GSK-3β, a key regulator of inflammation.

- Cytokine Suppression: They reduce the LPS-induced production of inflammatory cytokines such as IL-6, IL-1β, and TNF-α in macrophages.

- NLRP3 Inflammasome Inhibition: The compounds prevent the activation of the NLRP3 inflammasome in both macrophages and peripheral blood mononuclear cells.

- In Vivo Efficacy: Oral administration (30 mg/kg) in a rat model effectively prevented LPS-induced paw edema.

3. Physicochemical and Pharmacokinetic Profiling The following table summarizes the basic chemical properties of this compound, which are crucial for early-stage drug design and absorption, distribution, metabolism, and excretion (ADME) predictions [2].

| Property | Value / Description |

|---|---|

| CAS Number | 150544-04-0 [2] |

| Molecular Formula | C₈H₈N₂O [2] |

| Molecular Weight | 148.16 g/mol [2] |

| Melting Point | 200 °C (decomposition) [2] |

| Density | 1.307 ± 0.06 g/cm³ (Predicted) [2] |

| pKa | 14.24 ± 0.20 (Predicted) [2] |

Experimental Protocols

The following protocols are adapted from research on active indolin-2-one derivatives and can be applied to evaluate the bioactivity of this compound and its analogs.

Protocol 1: In Vitro Anti-inflammatory Activity in Macrophages

1. Objective: To assess the ability of the test compound to inhibit the production of pro-inflammatory cytokines in LPS-stimulated macrophages. 2. Materials:

- Primary murine macrophages (e.g., RAW 264.7 cell line)

- Cell culture medium (e.g., DMEM with 10% FBS)

- Lipopolysaccharide (LPS)

- Test compound (this compound or derivative)

- ELISA kits for IL-6, TNF-α, and IL-1β

- ATP (for NLRP3 activation)

- Cell viability assay kit (e.g., MTT or CCK-8)

3. Methodology:

- Cell Seeding and Pre-treatment: Seed macrophages in a 96-well plate and allow to adhere overnight. Pre-treat cells with a concentration range of the test compound (e.g., 1-100 µM) for a set period (e.g., 2 hours).

- Inflammation Induction: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6-24 hours) to induce cytokine production. For NLRP3 inflammasome activation, add ATP as a second signal after LPS priming.

- Cytokine Quantification: Collect cell culture supernatants. Measure the levels of IL-6, TNF-α, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

- Cytotoxicity Assessment: Perform a parallel MTT assay on treated cells to ensure that reduced cytokine levels are not due to compound cytotoxicity. The goal is to see activity without cytotoxicity, unlike the suppressive effect of dexamethasone on phagocytosis [1].

4. Data Analysis:

- Calculate the percentage inhibition of cytokine release compared to the LPS-only stimulated control.

- Determine the half-maximal inhibitory concentration (IC₅₀) values for cytokine suppression using non-linear regression analysis.

Protocol 2: In Vivo Assessment of Anti-inflammatory Activity

1. Objective: To evaluate the efficacy of the test compound in a rodent model of acute inflammation. 2. Materials:

- Laboratory rats (e.g., Wistar or Sprague-Dawley)

- LPS

- Test compound (suspended in a suitable vehicle like 0.5% carboxymethyl cellulose)

- Plethysmometer (for paw volume measurement)

- Equipment for blood collection and serum preparation.

3. Methodology:

- Animal Grouping and Dosing: Randomly assign rats to groups (n=5-8): Vehicle control, LPS-only control, and compound-treated groups. Administer the test compound (e.g., 30 mg/kg) or vehicle orally [1].

- Inflammation Induction: At a predetermined time post-dosing (e.g., 1 hour), inject LPS subcutaneously into the hind paw to induce local inflammation.

- Paw Volume Measurement: Measure paw volume using a plethysmometer immediately before and at regular intervals (e.g., 1, 2, 4, 6 hours) after LPS injection.

- Biomarker Analysis: At the endpoint, collect blood and paw tissue samples. Measure serum levels of TNF-α, IL-1β, and Nitric Oxide (NO) using appropriate assay kits [1].

4. Data Analysis:

- Compare the increase in paw volume and the levels of inflammatory biomarkers between the treated and control groups using statistical tests like one-way ANOVA followed by a post-hoc test. A significant reduction in the treated group indicates anti-inflammatory efficacy.

Visualizing the Anti-Inflammatory Signaling Pathway

The diagram below illustrates the proposed molecular mechanism of action for indolin-2-one derivatives, based on the referenced research [1].

Diagram Title: Proposed Anti-inflammatory Mechanism of Indolin-2-ones

Research Recommendations and Future Directions

Given the current lack of direct evidence for the analgesic properties of this compound, the following research steps are recommended to bridge this knowledge gap:

- Targeted Biological Screening: Prioritize in vitro screening against known pain targets (e.g., COX-1/COX-2, opioid receptors, sodium channels) to identify a potential mechanism for analgesia.

- Lead Optimization: If anti-inflammatory activity is confirmed, focus on synthesizing and evaluating 3,5- and 1,3,5-substituted analogs of this compound to improve potency and selectivity, following the lead of other indolin-2-one derivatives [1].

- Direct Analgesia Models: Progress to established in vivo models of pain (e.g., hot plate test, formalin test, neuropathic pain models) to conclusively determine if the anti-inflammatory activity translates to measurable analgesic effects.

References

6-Aminoindolin-2-one biochemical research applications

Indolin-2-one Scaffold in Biomedical Research

The indolin-2-one core structure is a privileged scaffold in drug discovery. While your query focuses on the 6-amino derivative, research has extensively explored other substitutions on this ring system for various therapeutic applications. The table below summarizes key research areas for indolin-2-one-based compounds:

| Research Area | Key Findings / Mechanism of Action | Specific Compound Examples (not 6-amino) |

|---|---|---|

| Inflammation & Metabolic Disease [1] | Inhibition of GSK3β, leading to suppression of the LPS-induced NF-κB and NLRP3 inflammasome pathways. Combines anti-inflammatory, antioxidant, and antidiabetic potential. | 3,5-disubstituted derivatives (e.g., Compound 3 and 5) |

| Cancer Therapy: Redox Modulation [2] | Inhibition of Thioredoxin Reductase (TrxR) by targeting the selenocysteine residue. Leads to oxidative stress, activation of MAPK pathways, and apoptosis. | N-butyl or N-benzyl substituted 3-(2-oxoethylidene)indolin-2-ones (e.g., Compound 4 and 5) |

| Cancer Therapy: Kinase Inhibition [2] | Well-established as a scaffold for protein kinase inhibitors. | Sunitinib (an arylideneindolin-2-one) |

| Cancer Immunotherapy [3] | Small molecule inhibitors of the "do not eat me" CD47-SIRPα signaling pathway, enhancing macrophage phagocytosis of tumor cells. | RRx-001 |

The following diagram illustrates the inflammation mechanism explored for 3,5-disubstituted indolin-2-one derivatives, which involves multiple pathways:

Detailed Experimental Protocols

The following protocols are generalized from studies on bioactive indolin-2-one derivatives and can serve as a starting point for investigating new compounds like 6-aminoindolin-2-one.

Protocol 1: In Vitro Anti-inflammatory Activity Assessment

This protocol is adapted from research on indolin-2-one derivatives targeting LPS-induced inflammation [1].

1. Objectives

- To evaluate the ability of test compounds to inhibit pro-inflammatory cytokine production in LPS-stimulated macrophages.

- To assess compound cytotoxicity.

2. Materials & Reagents

- Cells: Primary murine macrophages or cell lines like RAW 264.7.

- Stimulant: Lipopolysaccharide (LPS).

- Test Compounds: e.g., this compound and reference compounds dissolved in DMSO.

- Assay Kits: ELISA kits for IL-6, TNF-α, and IL-1β.

- Cytotoxicity Kit: MTT or LDH-based assay kit.

- Equipment: CO₂ incubator, cell culture hood, microplate reader.

3. Step-by-Step Procedure

Part A: Cell Seeding and Treatment

- Seed macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and culture overnight.

- Pre-treat cells with a range of concentrations of the test compound (e.g., 1-100 µM) for 1-2 hours.

- Stimulate the cells with LPS (e.g., 100 ng/mL) for a predetermined period (e.g., 6-24 hours). Include controls (untreated, LPS-only, and vehicle control).

Part B: Cytokine Measurement

- After incubation, collect the cell culture supernatant by centrifugation.

- Measure the levels of IL-6, TNF-α, and IL-1β using commercial ELISA kits according to the manufacturer's instructions.

- Calculate the IC₅₀ value (concentration that inhibits 50% of cytokine production).

Part C: Cytotoxicity Assessment (MTT Assay)

- After supernatant collection, add MTT reagent (0.5 mg/mL) to the cells and incubate for 2-4 hours.

- Carefully remove the medium and dissolve the formed formazan crystals in DMSO.

- Measure the absorbance at 570 nm. Calculate cell viability as a percentage of the untreated control.

4. Data Analysis

- Plot dose-response curves for cytokine inhibition and cell viability.

- Calculate the selectivity index (SI = Cytotoxicity IC₅₀ / Anti-inflammatory IC₅₀) to identify compounds with specific activity.

Protocol 2: Evaluation of Anti-cancer Activity via TrxR Inhibition

This protocol is based on studies of indolin-2-one compounds as TrxR inhibitors [2].

1. Objectives

- To determine the inhibitory activity of compounds against purified TrxR enzyme.

- To correlate TrxR inhibition with anti-proliferative effects in cancer cells.

2. Materials & Reagents

- Enzyme: Recombinant rat or human TrxR.

- Substrate: DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)).

- Cofactor: NADPH.

- Cells: Human cancer cell lines (e.g., HCT 116 colorectal carcinoma, MCF-7 breast carcinoma).

- Assay Kits: CellTiter-Glo or MTT for proliferation, and kits for measuring caspase-3 activity.

3. Step-by-Step Procedure

Part A: Direct TrxR Enzyme Inhibition Assay

- In a 96-well plate, mix TrxR with the test compound in a suitable buffer and pre-incubate for 30 minutes.

- Initiate the reaction by adding NADPH and DTNB.

- Monitor the linear increase in absorbance at 412 nm for 10 minutes, which corresponds to the reduction of DTNB by TrxR.

- Calculate the percentage inhibition and IC₅₀ value.

Part B: Cellular Anti-proliferative and Cytotoxicity Assay

- Seed cancer cells in a 96-well plate and culture overnight.

- Treat cells with a serial dilution of the test compound for 72 hours.

- Assess cell viability/proliferation using the CellTiter-Glo luminescent assay.

- Determine the GI₅₀ (concentration for 50% growth inhibition) and LC₅₀ (concentration for 50% cell death) values.

Part C: Apoptosis Detection (Caspase-3 Activation)

- Treat cells with the test compound at its LC₅₀ concentration for 24-48 hours.

- Harvest cells and lyse them. Measure caspase-3 activity using a fluorogenic or colorimetric substrate (e.g., Ac-DEVD-pNA) according to the kit protocol.

- An increase in cleaved substrate indicates apoptosis induction.

The mechanism of action for TrxR-inhibiting indolin-2-one derivatives involves a cascade that leads to programmed cell death, as shown below:

A Guide for Exploring this compound

Since direct data on this compound is limited, here is a strategic approach to initiate your research:

- Leverage Commercial Sources: The compound is available from several chemical suppliers (e.g., Accela ChemBio, Alchem Pharmtech) with listed purities (97% to 99%), making it accessible for initial testing [4].

- Prioritize Key Assays: Based on the known bioactivities of its structural relatives, you should prioritize the following screens:

- Kinase Inhibition Panels: Test against a broad panel of kinases.

- Cellular Inflammation Models: Use the protocol for LPS-induced inflammation in macrophages.

- Viability Assays: Screen against a diverse set of cancer cell lines to identify potential cytotoxicity.

- Targeted Redox Assays: Evaluate its activity in the TrxR inhibition assay described above.

- Rational Design: The 6-amino group is a chemical handle. You can use it to synthesize new derivatives, creating amides or sulfonamides to explore structure-activity relationships and enhance potency or selectivity.

Conclusion

References

- 1. Indolin‐ 2 ‐ Ones : A New Approach to Inflammation, Targeting... | CoLab [colab.ws]

- 2. Indolin- 2 - one compounds targeting thioredoxin reductase... | Oncotarget [oncotarget.com]

- 3. Frontiers | New hope for tumor immunotherapy: the... [frontiersin.org]

- 4. 2H-INDOL- 2 - ONE , 6 -AMINO-1,3-DIHYDRO- CAS#: 150544-04-0 [chemicalbook.com]

Application Notes: The 6-Aminoindolin-2-one Scaffold

The indolin-2-one core structure is a recognized pharmacophore in drug discovery, with the 6-amino derivative serving as a key intermediate and scaffold for designing novel bioactive molecules [1]. Its significance is highlighted by the approval of drugs like Sunitinib, an indolin-2-one derivative used to treat renal cell carcinoma and gastrointestinal stromal tumors [2].

The primary application of this scaffold is in developing tyrosine kinase inhibitors, especially against VEGFRs. Inhibiting VEGFRs disrupts angiogenesis (the formation of new blood vessels), which is a critical requirement for tumor growth and metastasis [2]. Structure-Activity Relationship (SAR) studies consistently show that the indolin-2-one core is essential for this inhibitory activity, and substitutions at the C-3 position of the oxindole ring profoundly influence both antiangiogenic and anticancer potency [2] [1].

Experimental Protocols

Chemical Synthesis of 6-Aminoindolin-2-one

The following protocol outlines a reliable synthesis of the this compound core from 2,4-dinitrophenylacetic acid, adapted from published procedures [3].

- Objective: To synthesize this compound (CAS 150544-04-0) as a building block for further analog development.

- Materials:

- 2,4-Dinitrophenylacetic acid

- Ethanol (absolute)

- 10% Palladium on Carbon (Pd/C) catalyst

- p-Toluenesulfonic acid (p-TsOH)

- Diatomaceous earth

- Inert atmosphere (Nitrogen gas)

- Hydrogen gas (H₂) at 45 psi

- Equipment: Hydrogenation apparatus (e.g., Parr shaker), round-bottom flask, reflux condenser, heating mantle, filtration setup.

- Procedure:

- Dissolution: Dissolve 2,4-dinitrophenylacetic acid (10 g, 44 mmol) in 200 mL of ethanol in a hydrogenation vessel.

- Purging: Purge the reaction mixture with nitrogen gas to displace oxygen.

- Catalyst Addition: Add 400 mg of 10% Pd/C catalyst to the mixture.

- Hydrogenation: Subject the mixture to hydrogenation at 45 psi H₂ pressure for approximately 2 hours. Monitor for reaction completion (e.g., by TLC).

- Filtration: After hydrogenation, transfer the mixture and filter it through a pad of diatomaceous earth to remove the catalyst. Collect the filtrate.

- Cyclization: Transfer the filtrate to a round-bottom flask, add 150 mg of p-toluenesulfonic acid, and fit the flask with a reflux condenser.

- Heating: Heat the mixture to reflux and maintain overnight (~12-16 hours).

- Isolation: Allow the reaction mixture to cool. The product precipitates as brown crystals. Collect the solid by vacuum filtration.

- Drying: Wash the crystals with cold ethanol and dry under vacuum to obtain the pure product.

- Expected Outcome: The typical yield is around 72% (4.68 g). Characterization data should include:

Protocol for Probing Functional Group Interactions

This general methodology helps determine the role of specific functional groups in a lead compound's binding to its biological target [4].

- Objective: To determine if a carbonyl group on a this compound analog acts as a hydrogen bond acceptor in its interaction with a target protein (e.g., VEGFR).

- Principle: A carbonyl (C=O) can only act as a hydrogen bond acceptor. Its modification to a group that cannot accept hydrogen bonds (like CH₂ or CHCH₃) will cause a significant drop in biological activity if the interaction is critical [4].

- Design:

- Synthesize Analogs: Create a series of compounds where the carbonyl group is systematically altered.

- Reference compound: The lead molecule with the intact carbonyl.

- Analog A: Replace C=O with CH₂.

- Analog B: Replace C=O with C=CH₂.

- Biological Testing: Evaluate all compounds in a consistent biological assay (e.g., a VEGFR kinase inhibition assay or an anti-proliferation assay against a relevant cancer cell line).

- Synthesize Analogs: Create a series of compounds where the carbonyl group is systematically altered.

- Interpretation: A substantial loss of activity in Analogs A and B compared to the reference compound strongly suggests the carbonyl group is involved in a key hydrogen bond with the target protein [4].

Structure-Activity Relationship (SAR) Data

Logical strategies like molecular hybridization, bioisosteric substitution, and scaffold hopping are employed to optimize this scaffold [1]. The table below summarizes key SAR findings.

| Modification Site | Key SAR Findings | Impact on Activity |

|---|---|---|

| Indolin-2-one Core | The core scaffold is necessary for VEGFR inhibition [2]. | Essential; removal abolishes activity. |

| C-3 Position | Substitutions at this position are a major determinant of activity [2] [1]. | High; can dramatically improve or decrease potency and selectivity. |

| Aryl Portion | Modifications on the aromatic ring system can influence target selectivity and pharmacokinetics [1]. | Medium to High; used to fine-tune drug properties. |

| N-1 Position | Alkylation can be used to modulate solubility and metabolic stability [1]. | Medium; primarily affects drug-like properties. |

Experimental Workflow & Pathway Visualization

The following diagrams, generated using Graphviz DOT language, illustrate the core synthesis pathway and the overall drug discovery workflow for this scaffold.

Synthesis of this compound Core [3]

Workflow for Indolin-2-one Based Drug Discovery [2] [1] [4]

Key Considerations for Researchers

- Single Variable Modification: For clear SAR interpretation, introduce only one structural change at a time between synthesized analogs. Multiple simultaneous modifications make it impossible to attribute changes in biological activity to a specific chemical alteration [4].

- Beyond Binding: When a functional group like a hydroxyl is found to be essential, consider that the loss of activity upon its modification could be due to factors beyond the loss of a hydrogen bond. Changes in molecular volume, acidity, solubility, and overall conformation must also be evaluated [4].

- Hybrid Strategies: To enhance efficacy and overcome limitations like toxicity, consider designing hybrid molecules that link the this compound scaffold to other pharmacophores through rational synthetic strategies [1].

References

- 1. Logical synthetic strategies and structure - activity of... relationship [colab.ws]

- 2. - Structure studies of indolin- activity - relationship derivatives as... 2 one [pubmed.ncbi.nlm.nih.gov]

- 3. 2H-INDOL- 2 - ONE , 6 -AMINO-1,3-DIHYDRO- CAS#: 150544-04-0 [chemicalbook.com]

- 4. - Drug Design Org Structure Activity Relationships [drugdesign.org]

6-Aminoindolin-2-one hydrogenation protocol

Chemical Profile of 6-Aminoindolin-2-one

The table below summarizes the key identifiers and physical properties of this compound, a valuable synthetic intermediate in medicinal chemistry.

| Property Category | Details |

|---|---|

| IUPAC Name | 6-Amino-1,3-dihydro-2H-indol-2-one [1] [2] |

| CAS Registry Number | 150544-04-0 [1] [2] |

| Molecular Formula | C₈H₈N₂O [1] [2] |

| Molecular Weight | 148.16 g/mol [1] [2] |

| Physical Form | Brown to black solid [1] |

| Melting Point | 200 °C (decomposition) [1] |

| Boiling Point | 394.3 ± 42.0 °C (Predicted) [1] |

| Density | 1.307 ± 0.06 g/cm³ (Predicted) [1] |

| pKa | 14.24 ± 0.20 (Predicted) [1] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature [1] |